molecular formula C8H7Br3 B1367092 4-Bromo-1,2-bis(bromomethyl)benzene CAS No. 69189-19-1

4-Bromo-1,2-bis(bromomethyl)benzene

Cat. No.: B1367092
CAS No.: 69189-19-1
M. Wt: 342.85 g/mol
InChI Key: PJYGXPFKKAJUBG-UHFFFAOYSA-N
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Description

4-Bromo-1,2-bis(bromomethyl)benzene is an organic compound with the molecular formula C₈H₇Br₃. It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and an additional bromine atom is attached at the 4 position. This compound is known for its use in various chemical reactions and applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,2-bis(bromomethyl)benzene can be synthesized through the bromomethylation of 4-bromotoluene. The reaction typically involves the use of bromine and formaldehyde in the presence of a strong acid such as hydrobromic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of bromine and formaldehyde, along with the use of appropriate safety measures to manage the exothermic reaction. The product is then purified through crystallization or distillation under vacuum .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, aldehydes, and reduced methyl derivatives .

Scientific Research Applications

4-Bromo-1,2-bis(bromomethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the preparation of polymers.

    Biology: The compound is utilized in the study of enzyme inhibition and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-bis(bromomethyl)benzene is unique due to the presence of three bromine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The additional bromine atom at the 4 position provides distinct chemical properties compared to its similar compounds .

Properties

IUPAC Name

4-bromo-1,2-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGXPFKKAJUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500402
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69189-19-1
Record name 4-Bromo-1,2-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,2-bis(bromomethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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